

A Comparative Guide to the Spectroscopic Analysis of 1,3-Benzodioxole Carboxamides

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Compound of Interest

Compound Name: 1,3-Benzodioxole-4-carbonylchloride

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This guide provides a comparative analysis of ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 1,3-benzodioxole carboxamides. While comprehensive data for a series of 1,3-benzodioxole-4-carboxamides is not readily available in existing literature, this guide utilizes data from the closely related N-phenylbenzo[d][1][2]dioxole-5-carboxamide as a case study.^[3] This analysis, supplemented with data from the parent 1,3-benzodioxole molecule, offers valuable insights into the key spectroscopic features and expected chemical shifts for this class of compounds, which are of significant interest in medicinal chemistry.^[3]

^1H and ^{13}C NMR Data Presentation

The following tables summarize the ^1H and ^{13}C NMR chemical shifts for 1,3-benzodioxole and an N-phenyl-1,3-benzodioxole-5-carboxamide derivative. The data for the carboxamide illustrates the influence of the amide substituent on the chemical shifts of the benzodioxole core. The analysis is crucial for researchers in identifying and characterizing novel derivatives.

Table 1: ^1H NMR Chemical Shift Data (ppm)

Proton	1,3-Benzodioxole ¹	N-phenylbenzo[d][1] [2]dioxole-5- carboxamide ² [3]	Expected Range for 1,3-Benzodioxole-4- carboxamides
H-4	6.81 (m)	7.63 (dd, $J = 8.2, 1.4$ Hz)	7.50 - 7.80
H-5	6.81 (m)	-	6.90 - 7.20
H-6	6.81 (m)	7.09 (d, $J = 8.2$ Hz)	6.90 - 7.20
H-7	6.81 (m)	7.57 (d, $J = 1.8$ Hz)	7.30 - 7.60
O-CH ₂ -O	5.90 (s)	6.19 (s)	6.00 - 6.20
N-H	-	10.10 (s)	8.00 - 10.50
Phenyl H	-	7.06-7.85 (m)	Dependent on N- substituent

¹Data obtained from CDCl₃ solvent.[4] ²Data obtained from DMSO-d₆ solvent.[3]

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon	1,3-Benzodioxole ³	N-phenylbenzo[d][1][2]dioxole-5-carboxamide ² [3]	Expected Range for 1,3-Benzodioxole-4-carboxamides
C-4	108.2	123.30	~125 - 130
C-5	121.5	-	~108 - 112
C-6	121.5	108.19	~120 - 125
C-7	108.2	108.39	~108 - 112
C-3a	147.9	150.50	~148 - 152
C-7a	147.9	147.84	~146 - 150
O-CH ₂ -O	101.1	102.27	~101 - 103
C=O	-	164.95	~164 - 168
Phenyl C	-	120.83 - 139.70	Dependent on N-substituent

³Data obtained from CDCl₃ solvent. ²Data obtained from DMSO-d₆ solvent.[3]

Comparative Analysis with Alternative Techniques

While NMR is the primary tool for structural elucidation of these compounds, other spectroscopic techniques provide complementary information:

- Infrared (IR) Spectroscopy: This technique is particularly useful for identifying the functional groups present. For N-phenylbenzo[d][1][2]dioxole-5-carboxamide, a characteristic amide carbonyl (C=O) stretch is observed around 1649 cm⁻¹.[3] The N-H stretch is also a key diagnostic peak.
- High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the molecular formula of the synthesized compounds. For instance, the [M+H]⁺ ion for N-phenylbenzo[d][1][2]dioxole-5-carboxamide was calculated as 242.0817 and observed at 242.0814, confirming its elemental composition.[3]

- Single Crystal X-ray Diffraction: When suitable crystals can be grown, this technique provides unambiguous determination of the three-dimensional molecular structure, which can then be correlated with the NMR data.

NMR spectroscopy, however, remains unparalleled in its ability to provide detailed information about the connectivity and chemical environment of individual atoms within the molecule.

Experimental Protocols

A generalized experimental protocol for the NMR analysis of 1,3-benzodioxole-4-carboxamides is provided below, based on methodologies reported in the literature.[3][5]

1. Sample Preparation

- Weigh approximately 5-10 mg of the purified 1,3-benzodioxole-4-carboxamide derivative.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent is critical, as chemical shifts can vary.[6]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. NMR Data Acquisition

- NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[3][5]
- ^1H NMR Spectroscopy:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Spectroscopy:
 - Acquire a proton-decoupled ^{13}C spectrum.

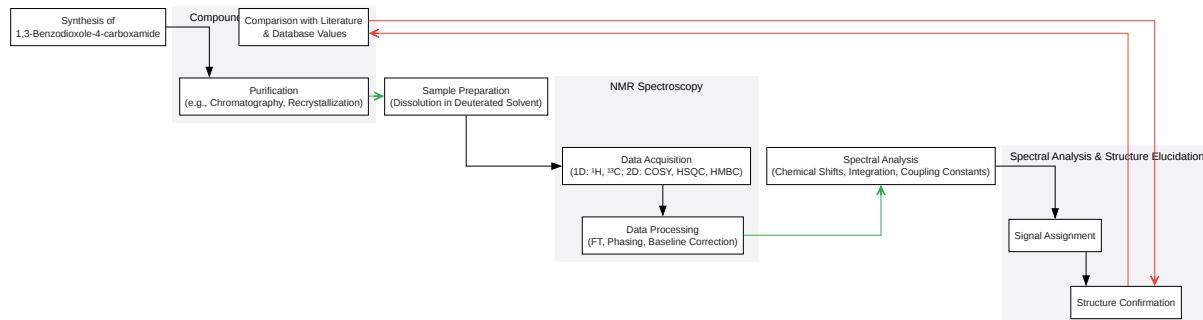
- Typical parameters include a spectral width of 200-220 ppm and a significantly larger number of scans compared to ^1H NMR to achieve adequate signal intensity.
- 2D NMR Spectroscopy (Optional but Recommended):
 - Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals, especially for complex derivatives.

3. Data Processing and Analysis

- Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase and baseline correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
- Integrate the ^1H NMR signals to determine the relative number of protons.
- Analyze the coupling constants (J-values) in the ^1H NMR spectrum to deduce the connectivity of protons.
- Assign all peaks in both ^1H and ^{13}C spectra to the corresponding atoms in the molecular structure.

Workflow and Logic Visualization

The following diagram illustrates the general workflow for the NMR analysis of 1,3-benzodioxole-4-carboxamides, from sample synthesis to final structural confirmation.



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Caption: Workflow for NMR Analysis of 1,3-Benzodioxole-4-carboxamides.

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